2-Fluoro-4-(trifluoromethoxy)benzaldehyde

Medicinal Chemistry ADME Optimization Lipophilicity

2-Fluoro-4-(trifluoromethoxy)benzaldehyde (CAS 1227628-83-2) is a fluorinated aromatic aldehyde with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol. It belongs to the class of benzaldehydes featuring electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro (-F) substituents on the aromatic ring.

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
CAS No. 1227628-83-2
Cat. No. B1396002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethoxy)benzaldehyde
CAS1227628-83-2
Molecular FormulaC8H4F4O2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)F)C=O
InChIInChI=1S/C8H4F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H
InChIKeyDEACWPDDLIOZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(trifluoromethoxy)benzaldehyde (CAS 1227628-83-2) – A Specialized Fluorinated Benzaldehyde Building Block for Medicinal Chemistry and Agrochemical R&D


2-Fluoro-4-(trifluoromethoxy)benzaldehyde (CAS 1227628-83-2) is a fluorinated aromatic aldehyde with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol [1]. It belongs to the class of benzaldehydes featuring electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro (-F) substituents on the aromatic ring. This specific substitution pattern imparts distinct physicochemical properties, including a computed XLogP3-AA of 2.7 and a refractive index of 1.4455 [1]. The compound is a liquid at room temperature, sensitive to air, and is supplied at purities of ≥95–97% by major vendors . Its primary value proposition lies in serving as a versatile, functionalized intermediate for the synthesis of bioactive molecules, particularly in pharmaceutical and agrochemical research programs that require precise modulation of lipophilicity and electronic character .

Why Generic Substitution Fails for 2-Fluoro-4-(trifluoromethoxy)benzaldehyde (CAS 1227628-83-2): The Quantifiable Impact of a Single Fluoro Substituent


In-class benzaldehyde building blocks, such as the non-fluorinated 4-(trifluoromethoxy)benzaldehyde or the regioisomeric 3-fluoro-4-(trifluoromethoxy)benzaldehyde, cannot be casually interchanged with 2-fluoro-4-(trifluoromethoxy)benzaldehyde. The specific placement of the fluoro substituent ortho to the aldehyde group profoundly alters key molecular properties. For instance, the XLogP3 value shifts from 3.0 for the non-fluorinated analog to 2.7 for the 2-fluoro derivative, a measurable decrease that can significantly impact pharmacokinetic profiles [1][2]. Beyond bulk lipophilicity, the 2-fluoro substitution pattern creates a unique electronic environment and steric constraint around the reactive aldehyde center, directly influencing downstream chemical reactivity and target binding. This is evidenced by patent-protected applications where intermediates with this precise 2-fluoro-4-trifluoromethoxy motif are specified for synthesizing kinase inhibitors, a function not claimed for its simpler or regioisomeric counterparts [3]. Substituting with a close analog without rigorous verification risks compromising the synthetic route's yield, the final compound's biological activity, or its intellectual property position.

Product-Specific Evidence Guide for 2-Fluoro-4-(trifluoromethoxy)benzaldehyde (CAS 1227628-83-2): Quantified Differentiation from Key Analogs


Measurably Lower Lipophilicity (XLogP3) Compared to the Non-Fluorinated 4-(Trifluoromethoxy)benzaldehyde Core

The target compound, 2-fluoro-4-(trifluoromethoxy)benzaldehyde, exhibits a computed XLogP3-AA value of 2.7, which is lower than the XLogP3 of 3.0 for the non-fluorinated analog, 4-(trifluoromethoxy)benzaldehyde [1][2]. This indicates that the addition of the ortho-fluoro substituent counterintuitively reduces lipophilicity in this specific structural context. The quantified difference of Δ 0.3 log units suggests that the 2-fluoro derivative may offer superior aqueous solubility or reduced non-specific binding potential, which is a critical differentiator in early-stage drug discovery for optimizing pharmacokinetic profiles.

Medicinal Chemistry ADME Optimization Lipophilicity

Differentiation from the 3-Fluoro Regioisomer by Molecular Properties and Synthetic Utility for Kinase Inhibitors

A key point of differentiation from the regioisomeric building block, 3-fluoro-4-(trifluoromethoxy)benzaldehyde (CAS 473917-15-6), is its demonstrated utility as a key intermediate in the synthesis of thienopyrimidine-based MKNK1 and MKNK2 kinase inhibitors, as disclosed in a patent application by Bayer Pharma AG [1]. The patent specifically describes the use of this 2-fluoro-substituted intermediate, indicating that the precise ortho-relationship between the aldehyde, fluoro, and trifluoromethoxy groups is critical for constructing the targeted pharmacophore. This specific and high-value synthetic application has not been similarly documented in patents for the 3-fluoro regioisomer, providing a strong application-based differentiator for procurement.

Kinase Inhibition Chemical Biology Regioisomerism

Distinct Electronic and Steric Profile Versus the Trifluoromethyl Analog via Computed H-Bond Acceptor Count

When considering bioisosteric replacement of the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group, 2-fluoro-4-(trifluoromethoxy)benzaldehyde offers a distinct advantage. Its hydrogen-bond acceptor count is 6, compared to a predicted count of 4 for the analogous 2-fluoro-4-(trifluoromethyl)benzaldehyde [1]. This difference of 2 hydrogen-bond acceptors arises from the ether oxygen in the -OCF₃ group. This provides the -OCF₃ compound with additional capacity for specific, directional intermolecular interactions (e.g., with a protein backbone NH), while the -CF₃ analog is purely hydrophobic and can only engage in weaker, non-directional interactions. This molecular-level differentiation is quantifiable and crucial for structure-based drug design.

Bioisosterism Drug Design Electronic Effects

Measurably Lower Refractive Index Compared to 4-(Trifluoromethoxy)benzaldehyde

The refractive index (n20/D) for the target compound is reported as 1.4455 by a major supplier . This is measurably lower than the refractive index of 1.458 (lit.) for the closely related 4-(trifluoromethoxy)benzaldehyde . This difference of 0.0125 can serve as a rapid, non-destructive quality control check to confirm the identity and purity of the incoming material and distinguish it from the more common non-fluorinated analog, which is a potential contaminant or mis-shipped item.

Physical Chemistry Quality Control Spectroscopy

High-Value Application Scenarios for 2-Fluoro-4-(trifluoromethoxy)benzaldehyde (CAS 1227628-83-2) Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing ADME Properties in a Lead Series

A medicinal chemistry team is optimizing a lead compound for oral bioavailability. By incorporating 2-fluoro-4-(trifluoromethoxy)benzaldehyde as a building block instead of the higher-logP 4-(trifluoromethoxy)benzaldehyde, they can systematically lower the overall lipophilicity of the final molecule. The quantified ΔXLogP of -0.3 for the intermediate translates to a measurable reduction in logD for the drug candidate, which is associated with improved solubility, lower metabolic clearance, and a better pharmacokinetic profile [1][2].

Chemical Biology: Targeted Synthesis of Novel MKNK1/2 Kinase Inhibitors

A chemical biology group is following a patent-protected route to synthesize a library of thienopyrimidine-based kinase inhibitors. The published synthetic scheme requires 2-fluoro-4-(trifluoromethoxy)benzaldehyde as a critical intermediate because its specific substitution pattern is essential for constructing the pharmacophore that interacts with the unique hinge region of MKNK1/2 kinases. Procuring this specific building block is a prerequisite for reproducing the patented compounds and exploring their chemical space [3].

Process Chemistry: Quality Control and Identity Verification

In a kilo-lab or pilot plant setting, a process chemist receives a shipment of a fluorinated benzaldehyde. To prevent a costly batch failure, they use the specified refractive index (n20/D 1.4455) as a rapid identity check, confirming they have received the correct 2-fluoro-4-(trifluoromethoxy)benzaldehyde and not the more common and visually similar 4-(trifluoromethoxy)benzaldehyde (n20/D 1.458). This simple quantified difference ensures the correct raw material is charged into the reactor, safeguarding the entire synthetic campaign [1].

Agrochemical Discovery: Designing Selective Herbicide Safeners

Agrochemical researchers are designing new herbicide safeners that require a delicate balance of lipophilicity and hydrogen-bonding capability to achieve selective crop protection. The 2-fluoro-4-(trifluoromethoxy)benzaldehyde building block is chosen over a -CF3 analog for its ability to act as a weak hydrogen-bond acceptor (HBA count of 6 vs. 4). This additional interaction potential, quantified at the molecular level, can be crucial for achieving the desired binding to a safener target protein, thereby enabling the design of more effective and selective agrochemical products [1].

Technical Documentation Hub

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